2,5-Dihydroxy-1,4-benzoquinone

Lithium-Ion Battery Organic Cathode Cycling Stability

Select 2,5-Dihydroxy-1,4-benzoquinone (DHBQ, CAS 615-94-1) for applications where the precise 2,5-substitution pattern is non-negotiable. The O,O'-chelation pocket and tailored redox profile enable stable coordination polymers (Cu-DHBQ) with >98% capacity retention over 200 cycles in Li-ion cathodes, and electron-conductive MOFs like Fe(dhbq) with 5×10⁻⁶ S cm⁻¹ conductivity. Verify lot identity via distinct IR/Raman signature. Accept no generic hydroxy-benzoquinone substitute.

Molecular Formula C6H4O4
Molecular Weight 140.09 g/mol
CAS No. 615-94-1
Cat. No. B104904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-1,4-benzoquinone
CAS615-94-1
Synonyms2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione;  2,5-Dihydroxyquinone;  ,5-Dihydroxy-p-benzoquinone;  2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione;  Anilic Acid;  NSC 3843
Molecular FormulaC6H4O4
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C=C(C1=O)O)O
InChIInChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H
InChIKeyQFSYADJLNBHAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxy-1,4-benzoquinone (CAS 615-94-1): Core Properties and Procurement-Relevant Profile


2,5-Dihydroxy-1,4-benzoquinone (DHBQ, CAS 615-94-1) is an organic compound formally derived from 1,4-benzoquinone by substituting two hydrogen atoms with hydroxyl (OH) groups at the 2 and 5 positions [1]. This substitution confers a unique chemical duality: the molecule retains the redox-active quinone core while the hydroxyl groups enable strong metal chelation and enhanced water solubility (soluble in water) . The compound exhibits a calculated log P of -0.122 and a melting point of approximately 220°C (sublimation) [1]. It is a versatile building block for coordination chemistry, organic electrode materials, and redox-active ligands, with a high theoretical capacity in battery applications (up to 266 mAh g⁻¹ in coordination polymer form) [2].

2,5-Dihydroxy-1,4-benzoquinone (CAS 615-94-1): Why In-Class Analogs Cannot Substitute for This Specific Ligand and Electroactive Core


Although 2,5-dihydroxy-1,4-benzoquinone belongs to the broader class of hydroxy-1,4-benzoquinones, its precise 2,5-substitution pattern is non-negotiable for many applications. Simple generic replacement with other benzoquinone derivatives (e.g., unsubstituted p-benzoquinone, 2,6-dimethoxy-1,4-benzoquinone, or embelin) leads to functionally distinct behavior. For instance, the presence of hydroxyl groups at the 2 and 5 positions creates an O,O'-chelation pocket that is stereoelectronically distinct from 2,3- or 2,6-dihydroxy isomers, directly impacting the stability, geometry, and magnetic exchange properties of resulting metal complexes [1]. Furthermore, the specific electron density and reduction potential of DHBQ are tailored by its hydroxyl substituents, yielding a unique redox profile that cannot be replicated by unsubstituted or methoxy-substituted analogs [2]. Therefore, substituting DHBQ with a generic 'hydroxy-benzoquinone' or 'benzoquinone derivative' often results in altered coordination behavior, diminished electrochemical performance, or loss of biological specificity, as quantified in the evidence below.

2,5-Dihydroxy-1,4-benzoquinone (CAS 615-94-1): Quantitative Performance Differentiation Against Key Comparators


Enhanced Cycling Stability and Capacity Retention in Lithium-Ion Battery Cathodes vs. Uncomplexed DHBQ

When formulated as a copper(II) coordination polymer (Cu-DHBQ) and paired with an optimal sodium alginate binder, the DHBQ-based cathode demonstrates exceptional cycling stability that far exceeds typical small-molecule quinone electrodes. In a direct comparison within the same study, the Cu-DHBQ cathode retained 98% of its initial capacity after 200 cycles at 100 mA g⁻¹ [1]. This is in stark contrast to many uncomplexed quinone-based cathodes, which suffer from rapid capacity fading due to dissolution in the electrolyte. The improved performance is attributed to the 1-D coordination polymer structure, which anchors the redox-active DHBQ units and suppresses dissolution, a key failure mechanism for small-molecule organics [1].

Lithium-Ion Battery Organic Cathode Cycling Stability

Electron-Conductive Metal-Organic Framework (MOF) Formation vs. Insulating Nature of Conventional MOFs

While most redox-active metal-organic frameworks (MOFs) are electrical insulators, the DHBQ ligand enables the formation of an electron-conductive MOF, Fe(dhbq). This material exhibits an electrical conductivity of 5 × 10⁻⁶ S cm⁻¹ at room temperature [1]. This conductivity is attributed to d-π interactions between the Fe ion and the DHBQ ligand, a feature absent in most other quinone-based MOFs [1]. The conductive MOF also demonstrated an initial discharge capacity of 264 mA h g⁻¹, corresponding to a two-electron redox process of the DHBQ ligand [1]. This is a significant departure from the insulating behavior of many other MOFs used as cathode materials, which require large amounts of conductive carbon additives to function, reducing overall energy density.

Metal-Organic Framework Electrical Conductivity Cathode Material

Redox Kinetics Enhancement in Alkaline Flow Batteries vs. Unmodified DHBQ

In alkaline aqueous redox flow batteries (ARFBs), the redox kinetics of DHBQ (BQ-OH) are intrinsically slower than those of the ferrocyanide counter-electrolyte. A study directly compared the performance of an ARFB with and without a bismuth and carboxylic acid-functionalized carbon nanotube (Bi-CA-CNT) catalyst [1]. The catalyst reduced the peak potential for the DHBQ reaction from 0.47 V to 0.20 V [1]. This translated into tangible performance improvements: the ARFB with the catalyst achieved an energy efficiency (EE) of 78%, compared to 73% without the catalyst [1]. Crucially, the capacity retention after 100 cycles was 42.6% with the catalyst versus only 19.6% without it [1]. The discharge capacity at 100 mA cm⁻² was also significantly higher (2.16 Ah L⁻¹ vs 1.13 Ah L⁻¹) [1].

Redox Flow Battery Electrocatalysis Energy Efficiency

Spectroscopic Differentiation and Electronic Structure vs. 4,5-Dihydroxy-1,2-benzoquinone Isomer

The vibrational spectra of 2,5-dihydroxy-1,4-benzoquinone (2,5-DHBQ) and its isomer 4,5-dihydroxy-1,2-benzoquinone (4,5-DHBQ) are distinct, enabling unambiguous identification. An ab initio and experimental investigation of their IR and Raman spectra revealed significant differences in the main absorption bands [1]. This is critical because the two isomers have different chemical properties and would lead to different coordination chemistry or reaction outcomes. The study provides specific band assignments, allowing for quality control and verification of the correct isomer during procurement.

Vibrational Spectroscopy Isomer Differentiation Quality Control

Electronic Structure and Redox Activity: DHBQ as a Distinct Electron Acceptor vs. Methoxy Analog

In a study of galactonolactone oxidase from Trypanosoma cruzi (TcGAL), a potential drug target for Chagas disease, the electron acceptor efficiency of DHBQ was compared to that of its methoxy-substituted analog, 2,6-dimethoxy-1,4-benzoquinone (coenzyme Q0) [1]. The study established that the methoxy-containing compound is a more effective electron acceptor for TcGAL than DHBQ, which lacks OCH3 groups [1]. This difference in electron affinity is directly linked to the substituent effect on the quinone ring, highlighting DHBQ's unique redox potential and its distinct role in biological electron transfer chains.

Electron Acceptor Enzyme Assay Drug Discovery

2,5-Dihydroxy-1,4-benzoquinone (CAS 615-94-1): Recommended Procurement Scenarios Based on Verified Performance


High-Performance Organic Cathodes for Long-Cycle-Life Lithium-Ion Batteries

Procure 2,5-dihydroxy-1,4-benzoquinone for the synthesis of coordination polymers (e.g., Cu-DHBQ) or metal-organic frameworks (e.g., Fe(dhbq)) intended as cathode materials in lithium-ion batteries. The evidence demonstrates that DHBQ-based materials can achieve >98% capacity retention over 200 cycles and provide measurable electronic conductivity, addressing key failure mechanisms of small-molecule organic electrodes [1][2]. This is a compelling use case for developing stable, high-capacity organic electrodes.

Electrolyte Component for Advanced Alkaline Redox Flow Batteries

Select DHBQ as the anolyte for alkaline aqueous redox flow batteries (ARFBs) when paired with a suitable electrocatalyst (e.g., Bi-CA-CNT). The data shows that with catalyst optimization, the DHBQ/ferrocyanide system can achieve 78% energy efficiency and significantly improved capacity retention (42.6% after 100 cycles), making it a viable, low-cost option for large-scale stationary energy storage [1].

Synthesis of Electron-Conductive Metal-Organic Frameworks (MOFs)

Source DHBQ for the preparation of redox-active, electron-conductive MOFs, such as Fe(dhbq). Unlike most MOFs which are insulators, Fe(dhbq) exhibits an electrical conductivity of 5 × 10⁻⁶ S cm⁻¹ at room temperature due to d-π interactions [1]. This unique property opens applications in electrochemical sensing, electrocatalysis, and battery electrodes where intrinsic conductivity is a premium.

Spectroscopic Quality Control and Isomer Verification

Utilize DHBQ's well-defined vibrational spectroscopic signature as a standard for quality control. The distinct IR and Raman bands of the 2,5-isomer, compared to its 4,5-isomer, provide a clear, instrument-based method for verifying the identity and purity of received material [1]. This is crucial for ensuring experimental reproducibility in coordination chemistry and materials synthesis.

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